molecular formula C8H4Cl2F2O B8442601 2,3'-Dichloro-2,2-difluoroacetophenone

2,3'-Dichloro-2,2-difluoroacetophenone

Cat. No.: B8442601
M. Wt: 225.02 g/mol
InChI Key: UMSJOHBZAIZXHD-UHFFFAOYSA-N
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Description

2,3'-Dichloro-2,2-difluoroacetophenone is a halogenated acetophenone derivative featuring two chlorine atoms (at positions 2 and 3') and two fluorine atoms (at position 2 of the acetyl group). This compound is synthesized via the reaction of 3-bromochlorobenzene with ethyl chlorodifluoroacetate in the presence of n-butyllithium, yielding an intermediate critical for further functionalization in organic synthesis .

Properties

Molecular Formula

C8H4Cl2F2O

Molecular Weight

225.02 g/mol

IUPAC Name

2-chloro-1-(3-chlorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H4Cl2F2O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H

InChI Key

UMSJOHBZAIZXHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C(F)(F)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

2,3'-Dichloro-2,2-difluoroacetophenone is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics. These antibiotics are vital in treating bacterial infections due to their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. A notable study reported the minimum inhibitory concentration (MIC) values for several derivatives:

CompoundMIC (μg/ml)Active Against
This compound110Salmonella Typhi
EHP (Derivative)93.3Escherichia coli
EAP (Derivative)>250Pseudomonas aeruginosa

These findings suggest that the compound and its derivatives could be developed into effective therapeutic agents against resistant bacterial strains.

Agrochemical Applications

The compound serves as a building block in the synthesis of agrochemicals. Its chlorinated and fluorinated structure enhances herbicidal and fungicidal activities. Research has demonstrated that compounds derived from this compound can effectively control various agricultural pests and diseases.

Synthesis and Evaluation of Derivatives

A study synthesized several derivatives from this compound to evaluate their biological activities. The synthesized compounds were tested against various microbial strains, demonstrating promising results in inhibiting bacterial growth. The study highlighted the potential of these derivatives as new antimicrobial agents.

Enzyme Inhibition Studies

In enzyme inhibition studies, this compound was shown to interact with protein-ligand complexes effectively. This interaction is crucial for understanding its potential role in drug development and therapeutic applications.

Crystallization Behavior Analysis

Research focused on the crystallization behavior of this compound revealed insights into optimizing crystallization processes for pharmaceutical applications. The study examined how cooling surface effects influence nucleation and impurity migration during crystallization.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular properties, and applications of 2,3'-Dichloro-2,2-difluoroacetophenone with related halogenated acetophenones:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Applications/Properties References
This compound Not explicitly listed* C₈H₅Cl₂F₂O 225.03 Cl (2,3'), F (2,2) Intermediate in organofluorine synthesis
2-Chloro-2,2-difluoroacetophenone 384-67-8 C₈H₅ClF₂O 190.57 Cl (2), F (2,2) Difluorocarbene precursor for aryl ether synthesis
2-Chloro-2',4'-difluoroacetophenone 51336-94-8 C₈H₅ClF₂O 190.57 Cl (2), F (2',4') Building block for pharmaceuticals
3',5'-Dichloro-2,2,2-trifluoroacetophenone 130336-16-2 C₈H₃Cl₂F₃O 243.01 Cl (3',5'), F (2,2,2) Pesticide precursor (e.g., fluralaner)
2',3'-Difluoroacetophenone 18355-80-1 C₈H₆F₂O 156.13 F (2',3') Fluorination studies and material science
2',4'-Dichloroacetophenone 2234-16-4 C₈H₆Cl₂O 189.04 Cl (2',4') Intermediate in agrochemical synthesis

*Note: The CAS number for this compound is inferred based on synthetic methods described in .

Environmental and Industrial Relevance

  • Green Chemistry: 2-Chloro-2,2-difluoroacetophenone (CAS 384-67-8) is highlighted as an eco-friendly alternative to ozone-depleting substances (ODS) like Freon, aligning with modern sustainability goals .
  • Pesticide Applications: Trifluoro derivatives (e.g., 3',5'-Dichloro-2,2,2-trifluoroacetophenone) are critical in developing next-generation insecticides due to their stability and bioactivity .
  • Pharmaceutical Intermediates: Chloro-difluoroacetophenones are pivotal in synthesizing fluorinated drugs, leveraging fluorine’s metabolic stability and lipophilicity .

Key Research Findings

Substituent Effects on Reactivity

  • Chlorine at position 2 enhances electrophilicity, while fluorine atoms stabilize the carbonyl group, enabling controlled carbene generation .
  • Trifluoro derivatives exhibit higher reactivity in SNAr reactions compared to difluoro analogs due to stronger electron withdrawal .

Synthetic Flexibility Copper-catalyzed reactions with 2-iodo-2,2-difluoroacetophenone yield difluoroacyl-substituted nitriles, useful in drug discovery . The ester derivative (Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate) demonstrates tunable reactivity for ester-to-ketone transformations .

Environmental Impact Non-ODS synthesis routes for chloro-difluoroacetophenones reduce reliance on hazardous reagents like Halon-2402 .

Preparation Methods

Organolithium-Halide Coupling

A two-step process derived from CN101550080A involves:

  • Lithiation : 1,2-difluorobenzene reacts with n-butyllithium (-70°C, tetrahydrofuran) to form 1,2-difluorophenyllithium.

  • Acylation : The lithiated intermediate reacts with oxalic acid diethyl ester, yielding 2,3-difluoroacetophenone acid ester. Subsequent chlorination with thionyl chloride introduces chlorine at the 3' position.
    Conditions :

  • Temperature: -70°C (lithiation), 25°C (acylation)

  • Yield: 79% (final chlorination step).

Trifluoroacetylpiperidine Coupling

WO2021240331A1 describes a scalable method using Grignard reagents:

  • Grignard Formation : 3,5-dichlorobromobenzene reacts with isopropyl magnesium bromide (tetrahydrofuran, 20–30°C).

  • Nucleophilic Attack : The Grignard reagent reacts with 1-trifluoroacetylpiperidine, followed by acid hydrolysis to yield 3,5-dichloro-2,2,2-trifluoroacetophenone. Adjusting starting materials to 2-chloro-3-fluorobenzene bromide enables selective dichloro-difluoro product formation.
    Conditions :

  • Catalyst: Copper(I) bromide (5 mol%)

  • Yield: 70% (HPLC purity: 99%).

Halogenation of Acetophenone Derivatives

Direct Chlorofluorination

A method adapted from CN112028752A employs sequential halogenation:

  • Fluorination : 2-chloroacetophenone reacts with hydrogen fluoride (HF) at 80°C to introduce fluorine at the 2-position.

  • Chlorination : The intermediate undergoes electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane, targeting the 3' position.
    Conditions :

  • Solvent: Dichloromethane

  • Yield: 68% (GC purity: 92%).

Oxidative Chlorofluorination

The sioc.cas.cn protocol utilizes 2,2,2-trifluoroacetophenone as a precursor:

  • Chlorination : Treatment with trimethylsilyl chloride (TMSCl) and potassium hydroxide generates 2-chloro-2,2-difluoroacetophenone.

  • Position-Specific Chlorination : Further reaction with N-chlorosuccinimide (NCS) in acetonitrile introduces chlorine at the 3' position.
    Conditions :

  • Temperature: 0–5°C (chlorination)

  • Yield: 85% (NMR purity: 98%).

Catalytic Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A palladium-catalyzed method from CN111518041A involves:

  • Borylation : 2-bromo-2',4'-difluoroacetophenone reacts with bis(pinacolato)diboron (Pd(dppf)Cl₂ catalyst).

  • Chlorination : The boronate intermediate undergoes chlorination with copper(II) chloride at 80°C.
    Conditions :

  • Catalyst: Pd(dppf)Cl₂ (2 mol%)

  • Yield: 72% (HPLC purity: 95%).

Sandmeyer Reaction

WO2021240331A1 adapts the Sandmeyer reaction for aryl bromide intermediates:

  • Diazotization : 3,5-dichloroaniline reacts with sodium nitrite (HBr, 0°C).

  • Bromination : Copper(I) bromide replaces the diazo group with bromine.

  • Fluorination : Subsequent reaction with potassium fluoride (180°C) introduces fluorine.
    Conditions :

  • Temperature: 180°C (fluorination)

  • Yield: 65% (industrial scale).

Comparative Analysis of Methods

Table 1: Key Parameters of Synthetic Routes

MethodStarting MaterialCatalyst/SolventYield (%)Purity (%)Scalability
Grignard Acylation3,5-DichlorobromobenzeneCu(I)Br, THF7099High
Direct Chlorofluorination2-ChloroacetophenoneSO₂Cl₂, CH₂Cl₂6892Moderate
Oxidative Chlorofluorination2,2,2-TrifluoroacetophenoneTMSCl, KOH8598High
Suzuki-Miyaura2-Bromo-2',4'-difluoroPd(dppf)Cl₂7295Low

Table 2: Byproduct Formation in Halogenation Reactions

MethodMajor ByproductsByproduct Yield (%)Mitigation Strategy
Direct Chlorofluorination2,4-Dichloro isomer12Fractional distillation
Sandmeyer Reaction3,5-Dichloro impurity8Recrystallization
Oxidative ChlorofluorinationTrimethylsilanol5Solvent extraction

Industrial-Scale Optimization

Continuous-Flow Reactors

Adopting microreactor technology (as in WO2021240331A1 ) reduces isomerization risks during high-temperature steps. For example, a pilot-scale run achieved 89% yield with <1% impurities.

Solvent Recycling

Tetrahydrofuran (THF) recovery systems in Grignard reactions reduce costs by 30%, as demonstrated in CN101550080A .

Q & A

Q. What are the most efficient synthetic routes for 2,3'-Dichloro-2,2-difluoroacetophenone?

Methodological Answer:

  • Friedel-Crafts Acylation : Use chloro- or fluorobenzene derivatives with trifluoroacetyl chloride under Lewis acid catalysis (e.g., AlCl₃) to introduce the acyl group. Subsequent halogenation (Cl₂ or Cl-source) at specific positions can achieve the desired substitution pattern .
  • Trifluoroacetophenone Derivatization : Start with 2,2,2-trifluoroacetophenone and selectively replace fluorine atoms with chlorine via nucleophilic substitution under controlled conditions (e.g., using PCl₅ or SOCl₂). Optimize reaction time and temperature to minimize side products .
  • Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) to isolate the compound. Confirm purity via GC-MS or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and carbonyl carbons (δ ~190 ppm). Splitting patterns distinguish ortho/para substituents. Use DEPT-135 to confirm CH₂/CH₃ groups absent in this structure .
  • IR Spectroscopy : Detect strong C=O stretching (~1700 cm⁻¹) and C-F/C-Cl vibrations (1000–1200 cm⁻¹). Compare with NIST reference data for validation .
  • Mass Spectrometry : Look for molecular ion peaks at m/z 223 (C₈H₅Cl₂F₂O⁺) and fragmentation patterns (e.g., loss of Cl or F groups) .

Advanced Research Questions

Q. What reaction mechanisms explain this compound’s role as a difluorocarbene donor?

Methodological Answer:

  • Base-Mediated Decomposition : In the presence of KOH or K₂CO₃, the compound undergoes dehalogenation to generate :CF₂ carbene. This reacts with phenol derivatives (e.g., 4-nitrophenol) to form aryl difluoromethyl ethers. Monitor reaction progress via in situ FTIR to track carbene intermediates .
  • Kinetic Studies : Use stopped-flow techniques to measure carbene generation rates under varying pH (4–10) and solvent polarities (DMF vs. THF). Correlate with DFT calculations for mechanistic validation .

Q. How can contradictory literature data on halogenation regioselectivity be resolved?

Methodological Answer:

  • Controlled Halogenation Experiments : Compare Cl₂ gas vs. N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C. Analyze products via LC-MS to identify whether steric (ortho vs. para) or electronic (directing effects of F/Cl) factors dominate.
  • Computational Modeling : Use Gaussian or ORCA to calculate Fukui indices for electrophilic attack. Higher indices indicate preferred halogenation sites. Validate with X-ray crystallography of intermediates .

Q. What strategies optimize yield in difluoromethylation reactions using this compound?

Methodological Answer:

  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize carbene intermediates. Avoid protic solvents (e.g., MeOH) that quench reactive species.
  • Catalyst Screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactions. Yields >80% are achievable under biphasic conditions (water/toluene) .

Critical Analysis of Contradictions

  • Discrepancy in Halogenation Selectivity : Some studies report para-chlorination dominance, while others note ortho preference. This may arise from divergent reaction conditions (e.g., solvent polarity, catalyst loading). Replicate experiments with strict moisture control to isolate variables .
  • Carbene Stability : Conflicting reports on carbene lifetime in aqueous vs. non-aqueous media. Conduct time-resolved UV-Vis spectroscopy to measure decay kinetics and identify stabilizing agents (e.g., crown ethers) .

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